4-(4-fluorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine
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Overview
Description
4-(4-fluorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of fluorobenzenesulfonyl, imidazole, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-fluorobenzenesulfonyl chloride and 4-methylphenyl oxazole. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include base catalysts, solvents like dichloromethane, and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(4-fluorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine
- 4-(4-bromobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine
- 4-(4-methylbenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine
Uniqueness
The uniqueness of 4-(4-fluorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine lies in the presence of the fluorine atom on the benzene ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(3-imidazol-1-ylpropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-16-3-5-17(6-4-16)20-26-22(31(28,29)19-9-7-18(23)8-10-19)21(30-20)25-11-2-13-27-14-12-24-15-27/h3-10,12,14-15,25H,2,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHKZEGDWOSKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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